molecular formula C9H17NO2 B13268510 3-Amino-3-(1-methylcyclopentyl)propanoic acid

3-Amino-3-(1-methylcyclopentyl)propanoic acid

Cat. No.: B13268510
M. Wt: 171.24 g/mol
InChI Key: RCBMYTDTDYFRQL-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methylcyclopentyl)propanoic acid is a compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an amino acid side chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-Amino-3-(1-methylcyclopentyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopentanone with a suitable amine, followed by a series of steps to introduce the amino acid side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

3-Amino-3-(1-methylcyclopentyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-3-(1-methylcyclopentyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-Amino-3-(1-methylcyclopentyl)propanoic acid can be compared with other similar compounds, such as β-alanine (3-aminopropanoic acid) and 3-amino-3-methylbutanoic acid. These compounds share structural similarities but differ in their specific substituents and functional groups. The unique cyclopentyl ring in this compound distinguishes it from these other compounds and may confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Biological Activity

3-Amino-3-(1-methylcyclopentyl)propanoic acid (also referred to as 3-Amino-3-methylcyclopentylpropanoic acid) is an organic compound classified as an amino acid. Its unique structure, featuring a central carbon atom bonded to an amino group, a carboxyl group, and a 1-methylcyclopentyl side chain, contributes to its potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions with metabolic pathways, enzyme modulation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H17NO2
  • Molecular Weight : Approximately 171.24 g/mol

The presence of the 1-methylcyclopentyl side chain distinguishes this compound from other amino acids, potentially imparting unique biochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that this compound may play a role in various metabolic processes. Its structural similarity to other amino acids suggests that it could interact with specific receptors or transporters, thereby influencing physiological functions.

Enzyme Interactions

Studies have shown that this compound can act as a substrate for certain enzymes, which implies its involvement in metabolic pathways. Ongoing research focuses on its effects on enzyme kinetics and receptor binding affinities. Understanding these interactions is crucial for elucidating the compound's biological significance.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Amino-2-methylpropanoic acid C4H9NO2A beta-amino acid related to isobutyric acid
3-(Methylamino)propanoic acid C4H9NO2Functions similarly but lacks the cyclopentyl group
(S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid C9H17NO2Enantiomer of the target compound
3-Amino-3-(3-methylphenyl)propionic acid C10H13NO2Contains a phenyl group instead of cyclopentyl

Case Studies and Research Findings

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-amino-3-(1-methylcyclopentyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)7(10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

RCBMYTDTDYFRQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(CC(=O)O)N

Origin of Product

United States

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